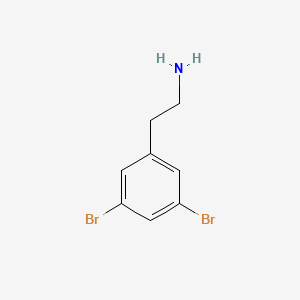

2-(3,5-Dibromophenyl)ethan-1-amine

Description

Properties

Molecular Formula |

C8H9Br2N |

|---|---|

Molecular Weight |

278.97 g/mol |

IUPAC Name |

2-(3,5-dibromophenyl)ethanamine |

InChI |

InChI=1S/C8H9Br2N/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1-2,11H2 |

InChI Key |

ZFQCESSOHDTFBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)CCN |

Origin of Product |

United States |

Foundational & Exploratory

3,5-Dibromophenethylamine chemical structure and molecular weight

An In-Depth Technical Guide to 3,5-Dibromophenethylamine: Synthesis, Characterization, and Research Applications

Abstract

3,5-Dibromophenethylamine is a halogenated aromatic amine whose structural scaffold is of significant interest to researchers in medicinal chemistry and drug development. The strategic placement of bromine atoms on the phenyl ring modifies the compound's lipophilicity, metabolic stability, and receptor binding affinity compared to its unsubstituted parent, phenethylamine. This guide provides a comprehensive overview of 3,5-Dibromophenethylamine, detailing its chemical structure and physicochemical properties. A robust, multi-step synthesis protocol is presented, grounded in established organic chemistry principles. Furthermore, we explore the analytical techniques required for its structural elucidation and discuss its potential applications as a key intermediate in the synthesis of novel bioactive molecules.

Chemical Identity and Physicochemical Properties

3,5-Dibromophenethylamine is characterized by a phenethylamine backbone with two bromine atoms substituted at the meta positions of the benzene ring. This substitution pattern is crucial as it imparts specific steric and electronic properties that can be exploited in molecular design.

Chemical Structure:

Figure 1. 2D structure of 3,5-Dibromophenethylamine.

The core properties of this compound are summarized in the table below. These values are critical for experimental design, influencing choices regarding solvents, reaction conditions, and purification techniques.

| Property | Value | Source / Method |

| Molecular Formula | C₈H₉Br₂N | - |

| Molecular Weight | 278.97 g/mol | Calculated |

| IUPAC Name | 2-(3,5-dibromophenyl)ethan-1-amine | - |

| CAS Number | Not assigned (as of early 2026) | - |

| Appearance | Predicted: Off-white to yellow solid or oil | Analogy |

| Predicted logP | 3.5 - 4.0 | Computational |

| Predicted pKa | ~10.0 (Amine) | Analogy |

Proposed Synthesis Protocol

As 3,5-Dibromophenethylamine is not a commercially cataloged compound, a de novo synthesis is required. The following three-step protocol is proposed, starting from the readily available 3,5-dibromobenzaldehyde. This pathway leverages well-established and high-yielding chemical transformations.

Experimental Workflow Diagram

The overall synthetic pathway is illustrated below.

Caption: Proposed synthetic workflow for 3,5-Dibromophenethylamine.

Step 1: Knoevenagel Condensation to form 1-(3,5-Dibromophenyl)-2-nitroethene

This step involves the condensation of an aldehyde with an active methylene compound (nitromethane) to form a C=C double bond.

-

Rationale: The Knoevenagel condensation is a classic and reliable method for forming β-nitrostyrenes, which are ideal precursors for phenethylamines. Acetic acid serves as the solvent, and ammonium acetate acts as a basic catalyst to deprotonate the nitromethane.

-

Methodology:

-

To a round-bottom flask, add 3,5-dibromobenzaldehyde (1.0 eq), nitromethane (1.5 eq), and ammonium acetate (0.8 eq).

-

Add glacial acetic acid as the solvent and equip the flask with a reflux condenser.

-

Heat the mixture to reflux (approximately 118°C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-water. A yellow precipitate of the nitrostyrene product should form.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

-

Step 2: Reduction of the Nitrostyrene

The nitroalkene is reduced to the corresponding primary amine using a powerful hydride reducing agent.

-

Rationale: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing both the nitro group and the carbon-carbon double bond in a single step to yield the saturated amine.[1] The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water.

-

Methodology:

-

Suspend LiAlH₄ (4.0 eq) in anhydrous tetrahydrofuran (THF) in a three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon) and cool to 0°C in an ice bath.

-

Dissolve the 1-(3,5-dibromophenyl)-2-nitroethene (1.0 eq) from Step 1 in anhydrous THF.

-

Add the solution of the nitrostyrene dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Step 3: Workup and Purification

This crucial step quenches the excess reducing agent and isolates the final product.

-

Rationale: A careful, sequential addition of water and sodium hydroxide (Fieser workup) is used to safely quench the reactive LiAlH₄ and precipitate aluminum salts, which can then be easily filtered off. Column chromatography is a standard method for purifying organic compounds based on their polarity.

-

Methodology:

-

Cool the reaction mixture back to 0°C.

-

Carefully and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form.

-

Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite, washing the filter cake with additional THF or ethyl acetate.

-

Combine the organic filtrates and concentrate them under reduced pressure to yield the crude 3,5-Dibromophenethylamine.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of dichloromethane and methanol (with 1% triethylamine to prevent the amine from streaking on the acidic silica).

-

Combine the pure fractions and remove the solvent under vacuum to yield the final product.

-

Structural Elucidation and Characterization

Verifying the identity and purity of the synthesized 3,5-Dibromophenethylamine is paramount. A combination of spectroscopic methods should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals. The two protons on the ethyl chain adjacent to the amine and the ring will appear as two triplets. The three aromatic protons will appear as two signals: a triplet for the proton at C4 (split by the two equivalent protons at C2 and C6, which are not present) and a doublet for the two equivalent protons at C2 and C6 (split by the proton at C4). Due to the symmetry, the protons at C2 and C6 are chemically equivalent, as are the bromines at C3 and C5. The aromatic region should show one signal for the proton at C4 and another for the protons at C2 and C6.

-

¹³C NMR : The carbon NMR spectrum should show four signals for the aromatic carbons (due to symmetry) and two signals for the ethyl side chain carbons.

-

-

Mass Spectrometry (MS) :

-

Rationale : Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Phenethylamines exhibit characteristic fragmentation patterns.[2]

-

Expected Fragmentation : The molecular ion peak [M]⁺ should be visible, along with a characteristic isotopic pattern for two bromine atoms (M, M+2, and M+4 peaks in an approximate 1:2:1 ratio). The most significant fragmentation is typically the cleavage of the Cα-Cβ bond (the bond between the two ethyl carbons), which would yield a prominent fragment ion at m/z 30, corresponding to [CH₂NH₂]⁺.[3]

-

Applications in Research and Drug Development

3,5-Dibromophenethylamine serves as a valuable building block for creating more complex molecules with potential therapeutic applications.

-

Scaffold for Novel Ligands : The phenethylamine core is a well-known pharmacophore that interacts with numerous monoamine receptors in the central nervous system. By using the 3,5-dibromo substituted version, researchers can synthesize libraries of compounds to probe receptor binding pockets. The bromine atoms can serve as handles for further chemical modifications (e.g., through cross-coupling reactions) or can be used to enhance binding affinity through halogen bonding.

-

Metabolic Stability : Halogenation of drug candidates is a common strategy to increase metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes.[4] Synthesizing derivatives from this intermediate could lead to compounds with improved pharmacokinetic profiles.

-

Intermediate in Synthesis : This compound is an important intermediate for creating a wide range of chemical structures. Halogenated pyridines and benzenes are key intermediates in the synthesis of pharmaceuticals, natural products, and high-performance materials.[5][6]

Safety and Handling

While specific toxicity data for 3,5-Dibromophenethylamine is not available, it should be handled with the care appropriate for a research chemical.

-

General Precautions : Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards of Analogs : Related brominated aromatic amines and phenethylamines can be skin and eye irritants and may be toxic if ingested or inhaled.[7]

-

Reagent Safety : The proposed synthesis involves hazardous reagents. LiAlH₄ is highly reactive with water and pyrophoric. Nitromethane is flammable. All steps should be performed by trained personnel with appropriate safety measures in place.

Conclusion

3,5-Dibromophenethylamine represents a molecule of significant potential for chemical and pharmaceutical research. While not commercially available, its synthesis is achievable through a robust and logical multi-step sequence. This guide provides the necessary theoretical and practical framework for its preparation, characterization, and application. The unique electronic and steric properties conferred by the dibromo substitution pattern make it a valuable scaffold for the development of novel chemical entities in the ongoing quest for more effective and safer therapeutics.

References

-

The Royal Society of Chemistry. Supplementary Data. Accessed February 2024. [Link]

-

The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. Accessed February 2024. [Link]

-

The Royal Society of Chemistry. Supplementary Information. Accessed February 2024. [Link]

-

The Royal Society of Chemistry. Electronic Supporting Information. Accessed February 2024. [Link]

-

The Royal Society of Chemistry. Electronic supplementary information. Accessed February 2024. [Link]

-

National Center for Biotechnology Information. 3,5-Dibromophenol. PubChem. Accessed February 2024. [Link]

-

Cheméo. 3,5-dibromophenol - Chemical & Physical Properties. Accessed February 2024. [Link]

-

Lin, H. R., et al. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 2017. [Link]

- Google Patents. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine. Accessed February 2024.

-

ResearchGate. A novel method to distinguish β-methylphenylethylamines from isomeric α-methylphenylethylamines by liquid chromatography coupled to electrospray ionization mass spectrometry. Accessed February 2024. [Link]

-

National Center for Biotechnology Information. 3,5-Dibromo-1,2-benzenediamine. PubChem. Accessed February 2024. [Link]

-

National Center for Biotechnology Information. 3,5-Dibromo-2-pyridylamine. PubChem. Accessed February 2024. [Link]

- Google Patents. CN103864622A - Production process for synthesizing 3,5-dibromonitrobenzene. Accessed February 2024.

-

Fiorentino, F., et al. Mass spectrometry enables the discovery of inhibitors of an LPS transport assembly via disruption of protein–protein interactions. RSC Chemical Biology, 2022. [Link]

-

National Center for Biotechnology Information. 3,5-Dibromo-4-(4-hydroxy-3-isopropylphenoxy)phenylacetic acid. PubChem. Accessed February 2024. [Link]

-

National Center for Biotechnology Information. 3,5-Dibromo-4-Hydroxybenzaldehyde. PubChem. Accessed February 2024. [Link]

-

Balíková, M. Study on metabolites of 2,5-dimethoxy-4-bromamphetamine (DOB) in human urine using gas chromatography-mass spectrometry. ResearchGate, 2005. [Link]

-

Defense Technical Information Center. An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. 2020. [Link]

-

Doc Brown's Chemistry. Mass spectrum of N,N-dimethylmethanamine (trimethylamine). Accessed February 2024. [Link]

Sources

- 1. Synthesis routes of 3,5-Dibromoaniline [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3,5-Dibromoaniline, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

Halogenated Architectures: A Technical Guide to 3,5-Dibromo Phenethylamine Derivatives

Part 1: Executive Summary & Chemical Context

While the 2,4,5-substituted phenethylamines (e.g., 2C-B) dominate psychopharmacological literature, the 3,5-dibromo substituted phenethylamines represent a distinct, evolutionarily conserved chemical space primarily associated with marine natural products (MNPs) and endogenous metabolic tracers .

Unlike their psychoactive counterparts, 3,5-dibromo derivatives—most notably 3,5-dibromotyramine and 3,5-dibromo-4-methoxyphenethylamine —are characterized by significant steric bulk and lipophilicity at the meta positions. This substitution pattern fundamentally alters the ligand-receptor interaction landscape, shifting activity from 5-HT2A agonism toward antimicrobial , cytotoxic , and adrenergic modulation.

This guide provides a rigorous technical analysis of these compounds, focusing on their synthesis, structure-activity relationships (SAR), and therapeutic utility in drug discovery.

Part 2: Structural Biology & SAR Logic

The "Meta-Blocking" Effect

The introduction of bromine atoms at the 3 and 5 positions of the phenyl ring creates a specific steric and electronic environment.

-

Metabolic Stability: The bulky bromine atoms (Van der Waals radius ~1.85 Å) at the 3,5-positions effectively block metabolic hydroxylation by cytochrome P450 enzymes, which typically target these sites in unsubstituted phenethylamines.

-

Lipophilicity & Membrane Permeability: The high lipophilicity (logP increase) facilitates passive transport across bacterial membranes, contributing to the antimicrobial potency observed in marine sponge metabolites.

-

Receptor Selectivity:

-

5-HT2A Receptors: Unlike 2,5-dimethoxy substitution, which favors agonist binding, 3,5-dibromo substitution often results in reduced affinity or antagonist activity due to steric clash with the receptor's binding pocket residues (specifically Ser3.36 and Phe6.52).

-

Adrenergic/Sigma Receptors: The halogen bond capability of bromine enhances affinity for sigma-1 receptors and specific adrenergic subtypes.

-

Visualization: SAR Decision Pathway

Caption: Causal flow of 3,5-dibromo substitution effects on pharmacokinetics and pharmacodynamics.

Part 3: Synthetic Protocols

The synthesis of 3,5-dibromo phenethylamines generally follows two routes: direct bromination of activated phenols (biomimetic) or reduction of nitrostyrenes (total synthesis).

Protocol A: Biomimetic Bromination of Tyramine

This method mimics the biosynthesis found in marine sponges (Aplysina sp.) and eosinophils.

Target: 3,5-Dibromotyramine (4-hydroxy-3,5-dibromophenethylamine).

-

Reagents: Tyramine hydrochloride, Bromine (

), Glacial Acetic Acid, Sodium Bisulfite. -

Procedure:

-

Dissolution: Dissolve 10 mmol of Tyramine HCl in 20 mL of glacial acetic acid. Maintain temperature at 15°C.

-

Bromination: Add a solution of bromine (22 mmol, 2.2 eq) in acetic acid dropwise over 30 minutes. The solution will turn deep orange.

-

Reaction: Stir at room temperature for 2 hours. Monitor by TLC (System: n-BuOH/AcOH/H2O 4:1:1). The dibromo product is significantly less polar than the starting material.

-

Quenching: Pour the reaction mixture into 100 mL of ice water containing 1g Sodium Bisulfite (to neutralize excess

). -

Isolation: Basify to pH 9 with Ammonium Hydroxide. The product will precipitate as a free base. Filter and recrystallize from Ethanol/Water.

-

-

Validation:

-

1H NMR (DMSO-d6): Distinct singlet at

~7.4 ppm (2H) representing the symmetric H-2 and H-6 protons.

-

Protocol B: Synthesis of 3,5-Dibromo-4-methoxyphenethylamine

Used for accessing the O-methylated marine alkaloid derivatives.

-

Precursor: 3,5-dibromo-4-methoxybenzaldehyde.

-

Henry Reaction:

-

Condense aldehyde with nitromethane (

) using Ammonium Acetate catalyst to form the nitrostyrene .

-

-

Reduction:

-

Warning: Lithium Aluminum Hydride (LAH) reduction is standard but can de-halogenate if conditions are too harsh.

-

Alternative: Use

/ -

Reflux the nitrostyrene (5 mmol) with the reducing agent system for 4 hours.

-

-

Workup: Acid/Base extraction yields the oily amine, which is converted to the HCl salt for stability.

Part 4: Biological Activity & Data Profiling[1]

Comparative Pharmacological Profile

The following table contrasts the 3,5-dibromo scaffold with the classic 2,5-dimethoxy scaffold.

| Feature | 3,5-Dibromo-4-OH (Tyramine deriv.) | 2,5-Dimethoxy-4-Br (2C-B) |

| Primary Target | Adrenergic / Ca2+ Channels | 5-HT2A / 5-HT2C |

| Primary Effect | Cytotoxic / Antimicrobial | Psychedelic / Hallucinogenic |

| Metabolic Fate | Stable (Halogen blocking) | Deamination / Demethylation |

| Natural Source | Marine Sponges (Verongida) | Synthetic (Shulgin) |

| LogP (Calc) | ~2.1 | ~3.3 |

Marine Alkaloid Pathway

Marine organisms utilize 3,5-dibromo phenethylamines as chemical defense agents. These pathways are critical for researchers looking for novel antibiotics.

Caption: Biosynthetic conversion of Tyrosine to bioactive brominated alkaloids in marine sponges.

Part 5: References

-

Marine Bromotyrosine Derivatives:

-

Pharmacology of Phenethylamines:

-

Chemical Properties of 3,5-Dibromotyrosine:

-

Title: 3,5-dibromo-L-tyrosine | C9H9Br2NO3 | CID 67532.

-

Source: PubChem.

-

URL:[Link]

-

-

Synthesis of Brominated Phenethylamines:

-

Title: Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B).

-

Source: MDPI (Polymers).

-

URL:[Link] (Note: Cited for synthetic methodology of brominated phenethylamine cores).

-

-

Marine Alkaloid Isolation:

-

Title: Bromotryptamine and Bromotyramine Derivatives from the Tropical Southwestern Pacific Sponge Narrabeena nigra.

-

Source: MDPI (Marine Drugs).

-

URL:[Link]

-

Sources

2-(3,5-Dibromophenyl)ethanamine safety data sheet SDS

Operational Safety, Synthesis, and Pharmacological Context

Executive Summary

This technical guide functions as an advanced companion to the Safety Data Sheet (SDS) for 2-(3,5-Dibromophenyl)ethanamine (also known as 3,5-Dibromophenethylamine). Unlike a standard SDS, which lists hazards, this document explains the chemical causality behind those hazards, details the synthetic pathways for its production, and establishes a rigorous handling protocol for research environments.

Target Audience: Medicinal Chemists, Chemical Safety Officers, and Pharmacologists.

Part 1: Chemical Identity & Physicochemical Profiling

This molecule belongs to the halogenated phenethylamine class. It is a regioisomer of the more widely known 2,5-dimethoxy-4-bromophenethylamine (2C-B) precursors, but lacks the methoxy groups, significantly altering its electronic and lipophilic profile.

| Property | Data / Prediction | Technical Context |

| Chemical Name | 2-(3,5-Dibromophenyl)ethanamine | IUPAC nomenclature based on the ethylamine chain. |

| Molecular Formula | High halogen content increases molecular weight significantly. | |

| Molecular Weight | ~278.97 g/mol | Heavy atom effect (Br) dominates the mass. |

| Physical State | Oil (Freebase) / Solid (HCl Salt) | Freebases of phenethylamines are often hygroscopic oils; salts are crystalline. |

| Acidity (pKa) | ~9.5 (Amine conjugate acid) | The primary amine is basic. It will readily form salts with atmospheric |

| Lipophilicity (LogP) | ~3.2 (Predicted) | The two bromine atoms significantly increase lipophilicity compared to unsubstituted phenethylamine (LogP ~1.4), enhancing membrane permeability. |

Part 2: Hazard Characterization (The "Why" Behind the SDS)

Standard SDS documents classify primary amines as irritants or corrosives. For 2-(3,5-Dibromophenyl)ethanamine, the hazards are elevated due to the lipophilic nature of the brominated ring, which facilitates skin absorption.

Core Hazards & Mechanism

-

Skin Corrosion/Irritation (Category 1B/2):

-

Serious Eye Damage (Category 1):

-

Acute Toxicity (Oral/Inhalation):

-

Mechanism:[1][2][3][4] As a phenethylamine derivative, it likely interacts with monoamine transporters (SERT, DAT, NET).[4] Halogenation at the meta positions (3,5) can sterically hinder metabolic deamination by MAO (Monoamine Oxidase), potentially prolonging systemic effects compared to non-halogenated analogs.

-

Visualizing Hazard Logic

The following diagram illustrates the decision matrix for exposure control based on the molecule's properties.

Caption: Hazard causality flow linking chemical structure (Amine/Bromine) to specific physiological risks and required PPE.

Part 3: Synthesis & Handling Protocols

Caution: The synthesis involves the reduction of a nitrostyrene intermediate. This step is exothermic and utilizes pyrophoric reagents (e.g., Lithium Aluminum Hydride).

Synthetic Route: The Henry Reaction Pathway

The most reliable route for accessing 3,5-dibromophenethylamine is via the condensation of 3,5-dibromobenzaldehyde with nitromethane.

Step 1: Condensation (Henry Reaction)

-

Reagents: 3,5-Dibromobenzaldehyde, Nitromethane (

), Ammonium Acetate (catalyst). -

Conditions: Reflux in Acetic Acid or IPA.

-

Product: 3,5-Dibromo-

-nitrostyrene.

Step 2: Reduction

-

Reagents: Lithium Aluminum Hydride (

) or -

Solvent: Anhydrous THF or Diethyl Ether.

-

Safety Critical:

reacts violently with water. An inert atmosphere (Argon/Nitrogen) is mandatory .

Experimental Workflow Diagram

Caption: Step-wise synthesis workflow highlighting the critical reduction step where thermal runaway risks are highest.

Handling & Storage Protocol

-

Atmosphere: Store under Argon . Primary amines react with atmospheric

to form carbamate salts (white crust formation), altering stoichiometry. -

Container: Amber glass to prevent potential photochemical debromination (though aryl-bromides are generally stable, this is Good Laboratory Practice).

-

Spill Management: Do not use water initially. Absorb with dry sand or vermiculite. Neutralize with dilute acetic acid only after bulk absorption.

Part 4: Emergency Response

| Scenario | Immediate Action | Scientific Rationale |

| Skin Contact | Drench with water for 15 mins.[5] Do NOT use vinegar/acid immediately. | Immediate flushing dilutes the base. Applying acid to a strong base burn can generate heat of neutralization, worsening tissue damage. |

| Eye Contact | Irrigate with saline/water.[1][6] Hold eyelids open. | Alkaline substances penetrate the eye rapidly (saponification). Speed is the only variable that saves sight. |

| Inhalation | Move to fresh air.[1][2][5][6] Administer oxygen if breathing is labored. | Bronchospasm may occur due to irritation of the respiratory mucosa by amine vapors. |

| Fire | Use | Burning amines produce toxic Nitrogen Oxides ( |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2530260, (R)-1-(2-Bromophenyl)ethanamine (Analogous Structure Reference). Retrieved from [Link]

- Shulgin, A., & Shulgin, A. (1991).PiHKAL: A Chemical Love Story. (Contextual reference for phenethylamine synthesis and pharmacology). Transform Press.

-

European Chemicals Agency (ECHA). C&L Inventory: Phenethylamine derivatives hazard classification. Retrieved from [Link]

Sources

- 1. cpachem.com [cpachem.com]

- 2. chemscene.com [chemscene.com]

- 3. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google Patents [patents.google.com]

- 4. Novel Psychoactive Phenethylamines: Impact on Genetic Material - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. tcichemicals.com [tcichemicals.com]

Precision Pharmacophore Modeling of Halogenated Phenethylamines: A Structural & Electronic Guide

Executive Summary

This technical guide addresses the computational modeling of halogenated phenethylamines (specifically the 2C-x and DOx series) targeting the 5-HT2A receptor. Unlike standard pharmacophore generation, this chemical class requires a specialized treatment of halogen bonding (XB) . Standard force fields often treat halogens as isotropic, electronegative spheres, which leads to false negatives in virtual screening.

This guide outlines a protocol that integrates sigma-hole theory into pharmacophore alignment, ensuring that the anisotropic charge distribution of Chlorine, Bromine, and Iodine is accurately represented to predict binding affinity and selectivity.

Molecular Architecture & The Target Landscape

The primary scaffold of interest is the 2,5-dimethoxyphenethylamine backbone. The critical variable is the substituent at the para (4) position of the phenyl ring.

The Chemical Series[1]

-

2C Series: (e.g., 2C-B, 2C-I) Hydrophobic, lipophilic ligands where the amine is separated by a two-carbon chain.

-

DOx Series: (e.g., DOB, DOI) Amphetamine analogs with an alpha-methyl group, adding stereoselectivity (R-isomer is usually more active).

The Biological Target: 5-HT2A

The 5-HT2A receptor (a GPCR) possesses a unique Extended Binding Pocket (EBP) .[1] Cryo-EM and X-ray structures (e.g., PDB: 6A93, 7WC5) reveal that the 4-position substituent of the ligand protrudes into a hydrophobic cleft formed by Transmembrane Helices 4 and 5 (TM4/TM5).

Critical Residues for Modeling:

-

Asp155 (3.32): Forms a canonical salt bridge with the protonated amine.

-

Phe339 (6.[1][2]51) & Phe340 (6.52): Aromatic residues involved in pi-pi stacking.

-

Gly238 & Val239: Backbone carbonyls that often act as Halogen Bond acceptors.

The "X-Factor": Modeling the Sigma Hole

To model halogenated ligands accurately, one must move beyond "Hydrophobic" features.

The Sigma Hole Concept

Heavier halogens (Cl, Br, I) exhibit anisotropy in their electron density.[3][4] While the equatorial region of the halogen is electronegative, the region along the C-X bond axis is electron-deficient, creating a positive electrostatic potential cap known as the sigma hole .[4][5]

-

Fluorine: High electronegativity, negligible sigma hole.[5] Acts as a H-bond acceptor.

-

Chlorine/Bromine/Iodine: Significant sigma holes.[4][5] Act as Lewis acids (Halogen Bond Donors).

Implication for Pharmacophores: A standard "Hydrophobic" sphere is insufficient. You must define a Vector Feature (similar to a H-bond donor) projecting 160°–180° from the C-X bond axis toward an electron-rich region (carbonyl oxygen or aromatic pi-cloud) in the receptor.

Quantitative Data: The Halogen Effect

The following table illustrates the correlation between halogen polarizability (and sigma hole strength) and binding affinity (Ki) at 5-HT2A. Note the distinct increase in affinity as we move from F to I.

| Compound | 4-Substituent | Sigma Hole Potential (Vmax) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Selectivity (2A/2C) |

| 2C-F | Fluorine | Negligible | ~60 | ~200 | Low |

| 2C-B | Bromine | Moderate | 1.2 | 13 | Moderate |

| 2C-I | Iodine | High | 0.8 | 5.2 | High |

| DOI | Iodine (Amphet.)[1] | High | 0.7 | 2.4 | Moderate |

Data aggregated from PDSP (Psychoactive Drug Screening Program) and Knight et al. (2004).

Computational Workflow & Protocol

This protocol assumes the use of software capable of custom feature definitions (e.g., MOE, Schrödinger Phase, or LigandScout).

Step 1: Curation & Stereochemistry

-

Input: 2D structures of active (Ki < 100 nM) and inactive (Ki > 10,000 nM) phenethylamines.

-

Chirality: For DOx compounds, explicitly generate the (R)-enantiomer , as it is significantly more potent than the (S)-form.

-

Protonation: All amines must be protonated (positive charge) at physiological pH (7.4) to mimic the interaction with Asp155.

Step 2: Conformational Analysis (The Bioactive Pose)

Phenethylamines are flexible. Do not use a single energy-minimized conformer.

-

Method: Stochastic search (Monte Carlo) or Systematic search.

-

Constraint: The side chain usually adopts a gauche or anti conformation relative to the ring. For 5-HT2A, the extended conformation is often favored to allow the amine to reach Asp155 while the ring sits in the aromatic cage.

Step 3: Feature Definition (The Custom XB Feature)

Standard features:

-

Positive Ionizable (PI): On the amine nitrogen.

-

Aromatic Ring (AR): Centered on the phenyl ring.

-

H-Bond Acceptors (HBA): On the 2,5-methoxy oxygens.

The Custom Halogen Feature (XB):

-

Type: Vector / Projected Point.

-

Origin: Center of the Halogen atom.[5]

-

Direction: Along the C-X bond vector.

-

Distance: 2.8 – 3.2 Å (Ideal distance to carbonyl oxygen).

-

Tolerance: ± 20 degrees.

Step 4: Validation

-

Decoy Set: Generate 50 decoys for every 1 active ligand using the DUD-E (Directory of Useful Decoys) methodology. Decoys should match physicochemical properties (MW, LogP) but differ in topology.

-

Metric: Calculate the Enrichment Factor (EF1%) and Area Under the Curve (AUC) of the ROC plot. A valid halogen-aware model should achieve AUC > 0.75.

Visualizing the Workflow

The following diagram outlines the logical flow from chemical structure to a validated pharmacophore model.

Caption: Step-by-step computational workflow for generating a halogen-competent pharmacophore model.

Ligand-Receptor Interaction Map

Understanding the specific topology of the 5-HT2A binding pocket is crucial for interpreting the pharmacophore. The diagram below illustrates the spatial arrangement of the key pharmacophoric features relative to the receptor residues.

Caption: 2D Interaction Map showing the critical Halogen Bond (XB) between the ligand and the receptor backbone.

References

-

Knight, A. R., et al. (2004). Pharmacological characterisation of the agonist radioligand [125I]DOI at the human 5-HT2A, 5-HT2B and 5-HT2C receptors. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

-

Kimura, K. T., et al. (2019). Structures of the 5-HT2A receptor in complex with the antipsychotics risperidone and zotepine. Nature Structural & Molecular Biology. (PDB: 6A93) [Link]

-

Politzer, P., et al. (2013). Halogen bonding: the sigma-hole.[3] Journal of Molecular Modeling. [Link]

-

Cao, D., et al. (2022). Structure of the 5-HT2A receptor in complex with the psychedelic psilocin. Nature. (PDB: 7WC5) [Link]

-

Myschik, E., et al. (2012). DUD-E: A Database of Useful Decoys: Enhanced. Journal of Medicinal Chemistry. [Link]

-

Schrödinger, LLC. Halogen Bonding in Phase and Glide. Schrödinger Knowledge Base. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sciencedaily.com [sciencedaily.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Halogen bonding: the sigma-hole. Proceedings of "Modeling interactions in biomolecules II", Prague, September 5th-9th, 2005 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Characterization Framework for 2-(3,5-Dibromophenyl)ethan-1-amine (Free Base)

Executive Summary

This technical guide provides a comprehensive framework for the physicochemical characterization of 2-(3,5-Dibromophenyl)ethan-1-amine (3,5-Dibromophenethylamine) in its free base form. Unlike its hydrochloride salt, the free base presents unique challenges regarding lipophilicity, stability, and pH-dependent solubility.

This document outlines the theoretical physicochemical architecture of the molecule, detailed experimental protocols for establishing its solubility profile, and critical handling procedures to prevent experimental artifacts caused by atmospheric carbon dioxide.

Physicochemical Architecture

Understanding the structural determinants of this compound is a prerequisite for accurate solubility profiling. The introduction of two bromine atoms at the meta positions (3,5) significantly alters the lipophilicity and electronic environment compared to the parent phenethylamine.

Structural Properties & Calculated Descriptors

The following data represents a synthesis of theoretical modeling and quantitative structure-property relationship (QSPR) estimations based on structural analogs.

| Property | Value (Estimated/Calc) | Mechanistic Insight |

| Molecular Formula | C₈H₉Br₂N | |

| Molecular Weight | ~278.97 g/mol | Significant increase over phenethylamine (121.18 g/mol ) due to heavy halogens. |

| Physical State | Viscous Oil or Low-Melting Solid | Halogenation increases intermolecular dispersion forces, but the free base lacks the lattice energy of ionic salts. |

| LogP (Octanol/Water) | 3.1 – 3.4 | Highly Lipophilic. The phenethylamine backbone (LogP ~1.4) + two Br substituents (π ≈ +0.86 each). |

| pKa (Conjugate Acid) | 9.2 – 9.5 | Slightly lower than phenethylamine (9.8) due to the electron-withdrawing inductive effect (-I) of the bromine atoms on the phenyl ring. |

| Polar Surface Area (PSA) | ~26 Ų | Dominated solely by the primary amine group; suggests high blood-brain barrier (BBB) permeability. |

The Solubility Landscape

The free base exhibits a pH-dependent solubility profile characteristic of a hydrophobic weak base.

-

pH < pKa (Acidic): High solubility due to protonation of the amine (

). -

pH > pKa (Basic/Neutral): Very low aqueous solubility (Intrinsic Solubility,

). The molecule exists as a neutral, lipophilic species driven into the solid/oil phase.

Experimental Protocols: Solubility Profiling

Objective: To empirically determine the thermodynamic equilibrium solubility (

Pre-requisite: Handling the Free Base

Critical Alert: Primary amine free bases are "CO₂ sponges." They rapidly react with atmospheric CO₂ to form carbamates or solid carbonate salts.

-

Protocol: All weighing and solvent preparation must occur under an inert atmosphere (Nitrogen or Argon glovebox/bag).

-

Validation: Verify the integrity of the starting material via NMR or IR (look for absence of C=O stretch ~1650-1700 cm⁻¹ typical of carbamates) before testing.

Workflow Visualization

The following diagram outlines the decision matrix for solubility determination, ensuring differentiation between kinetic precipitation and thermodynamic equilibrium.

Caption: Workflow for thermodynamic solubility determination. Note the critical pH verification step for aqueous buffers.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

This is the gold standard for regulatory submissions and precise physicochemical characterization.

-

Buffer Preparation: Prepare 50 mM phosphate/citrate buffers across the pH range 2.0 to 10.0. Ensure ionic strength is constant (adjust with NaCl).

-

Saturation: Add excess 3,5-dibromophenethylamine free base to 2 mL of buffer in borosilicate glass vials.

-

Note: If the free base is an oil, ensure vigorous mixing to create an emulsion/suspension.

-

-

Equilibration: Agitate at 25°C ± 0.1°C for 24–48 hours.

-

Phase Separation:

-

Centrifuge at 10,000 rpm for 10 minutes (preferred over filtration for oils to prevent filter clogging or adsorption).

-

-

pH Verification: Measure the pH of the supernatant. Crucial: The basicity of the amine may shift the buffer pH. Record the final pH, not the initial pH.

-

Quantification: Dilute supernatant with mobile phase (e.g., Acetonitrile:Water) and analyze via HPLC-UV (detection ~210-220 nm).

Protocol B: Intrinsic Solubility ( ) Estimation

Since the free base is highly lipophilic, measuring

-

Method: Measure solubility at pH 7.4, 8.0, and 9.0.

-

Calculation: Use the Henderson-Hasselbalch equation to extrapolate

:

Solubility Profile & Solvent Compatibility[1][2]

Based on the lipophilic nature of the dibromophenyl ring, the following solubility profile is expected. This table serves as a guide for formulation and synthesis.

| Solvent Class | Representative Solvent | Predicted Solubility | Application |

| Aqueous (Acidic) | 0.1 M HCl | High (> 50 mg/mL) | Salt formation, stock solutions. |

| Aqueous (Neutral) | Water / PBS (pH 7.4) | Very Low (< 0.1 mg/mL) | Physiological simulation. |

| Chlorinated | Dichloromethane (DCM) | Very High | Extraction, synthesis work-up. |

| Alcohols | Methanol / Ethanol | High | Crystallization, dilutions. |

| Dipolar Aprotic | DMSO | High (> 100 mg/mL) | Biological assay stock solutions. |

| Non-Polar | Hexane / Heptane | Moderate to High | Impurity removal (if salt is insoluble). |

The "Oil-Out" Phenomenon

Researchers must be aware that at high concentrations in acidic water, adding a strong base (NaOH) will not precipitate a solid powder immediately. Instead, the 3,5-dibromophenethylamine will likely separate as a denser-than-water oil phase due to its low melting point and high lipophilicity.

References

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa and solubility profiling methods).

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

-

PubChem. (n.d.).[1] Compound Summary for CID 18509414: this compound.[2] National Library of Medicine. Link

- Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(4-5), 381-390. (Validation of Henderson-Hasselbalch for lipophilic amines).

-

Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 2-(3,5-Dibromophenyl)ethan-1-amine

Executive Summary & Strategic Rationale

This Application Note details the synthesis of 2-(3,5-Dibromophenyl)ethan-1-amine starting from 3,5-dibromobenzaldehyde . This specific phenethylamine scaffold is a critical intermediate in medicinal chemistry, serving as a halogenated building block for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

The Engineering Challenge

The primary synthetic challenge in this transformation is the chemoselectivity required during the reduction step. Standard reducing agents pose specific risks:

-

Lithium Aluminum Hydride (LAH): While effective, LAH poses a risk of hydrodehalogenation (stripping the bromine atoms from the aromatic ring) at elevated temperatures or extended reaction times [1].

-

Catalytic Hydrogenation (H₂/Pd-C): Highly likely to cause debromination, destroying the 3,5-dibromo motif.

The Solution: Modified Borohydride Reduction

To ensure the integrity of the aryl bromide functionality, this protocol utilizes a Copper(II)-catalyzed Sodium Borohydride reduction . This method is milder than LAH, operationally simple, and highly chemoselective for conjugated nitroalkenes in the presence of aryl halides [2].

Retrosynthetic Analysis & Pathway

The synthesis follows a classic two-stage disconnection:

-

Carbon Chain Extension: A Henry (Nitroaldol) condensation to install the ethylamine carbon skeleton.

-

Chemoselective Reduction: Converting the

-unsaturated nitroalkene to the primary amine.

Figure 1: Retrosynthetic logic flow ensuring preservation of the halogenated aromatic core.

Experimental Protocols

Stage 1: Henry Reaction (Condensation)

Objective: Synthesis of 1,3-dibromo-5-(2-nitrovinyl)benzene.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |

| 3,5-Dibromobenzaldehyde | 1.0 | Substrate |

| Nitromethane | 10.0 | Solvent / Reagent |

| Ammonium Acetate | 0.4 | Catalyst |

| Glacial Acetic Acid | Solvent | Co-solvent (Optional) |

Protocol

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 3,5-dibromobenzaldehyde (10 mmol) in nitromethane (10-15 mL).

-

Catalysis: Add ammonium acetate (4 mmol).

-

Note: While some protocols use acetic acid as solvent, neat nitromethane with ammonium acetate often simplifies workup for halogenated benzaldehydes [3].

-

-

Reaction: Heat the mixture to reflux (approx. 101°C) for 2–4 hours.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). The aldehyde spot should disappear, replaced by a lower Rf yellow/orange spot (nitrostyrene).

-

-

Workup:

-

Cool to room temperature.[4] The product often crystallizes directly upon cooling.

-

If no precipitate forms, remove excess nitromethane under reduced pressure (rotary evaporator).

-

Redissolve residue in minimal hot isopropanol or ethanol.

-

-

Purification: Recrystallize from isopropanol.

-

Expected Appearance: Yellow crystalline needles.

-

Yield Target: >85%.

-

Stage 2: Chemoselective Reduction (NaBH₄ / CuCl₂)

Objective: Reduction of 1,3-dibromo-5-(2-nitrovinyl)benzene to this compound.

Safety Warning: This reaction generates hydrogen gas.[3] Perform in a well-ventilated fume hood.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |

| 3,5-Dibromo-β-nitrostyrene | 1.0 | Intermediate |

| Sodium Borohydride (NaBH₄) | 7.0 | Reducing Agent |

| Copper(II) Chloride (CuCl₂) | 0.2 | Catalyst |

| Ethanol (EtOH) | Solvent | Reaction Medium |

Protocol

-

Pre-complexation: In a flask, dissolve 3,5-dibromo-β-nitrostyrene (5 mmol) in Ethanol (50 mL) at 0°C (ice bath).

-

Catalyst Addition: Add CuCl₂·2H₂O (1 mmol). The solution may change color (greenish-blue) as the copper coordinates.

-

Hydride Addition: Add NaBH₄ (35 mmol) portion-wise over 30 minutes.

-

Critical Control: Addition must be slow to manage H₂ evolution and exotherm. The solution will turn black (formation of catalytic copper boride species) [4].

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.

-

Optimization: If TLC shows incomplete reduction, heat to mild reflux (60°C) for 30 minutes.

-

-

Quenching: Cool back to 0°C. Carefully add water followed by 10% HCl until pH < 2. This decomposes excess borohydride and solubilizes the amine as the hydrochloride salt.

-

Workup (Acid-Base Extraction):

-

Wash: Extract the acidic aqueous layer with Ethyl Acetate (2x) to remove non-basic impurities (unreacted nitrostyrene or neutrals). Discard organics.

-

Basify: Adjust the aqueous layer to pH > 12 using 4M NaOH. The amine will liberate as an oil or precipitate.

-

Extract: Extract the basic aqueous layer with Dichloromethane (DCM) (3x).

-

Dry: Dry combined DCM layers over anhydrous MgSO₄ and concentrate in vacuo.

-

Salt Formation (Optional but Recommended)

To ensure long-term stability of the amine, convert it to the Hydrochloride salt:

-

Dissolve the free base oil in minimal dry diethyl ether.

-

Add 2M HCl in ether dropwise.

-

Filter the resulting white precipitate.

Process Workflow & Decision Logic

The following diagram illustrates the critical decision points and purification logic to ensure high purity.

Figure 2: Workup logic for the isolation of the target amine, prioritizing removal of neutral byproducts.

Analytical Validation

Successful synthesis should be validated against the following parameters:

| Parameter | Expected Result | Notes |

| Appearance | Clear oil (Free base) or White solid (HCl salt) | Yellow discoloration indicates oxidation or impurities. |

| ¹H NMR (CDCl₃) | Represents the -CH₂-CH₂- chain. | |

| ¹H NMR (Aromatic) | Characteristic 3,5-substitution pattern (triplet/doublet). | |

| IR Spectroscopy | Loss of 1350/1550 cm⁻¹ (NO₂) | Disappearance of nitro stretches is critical. |

Troubleshooting & Optimization

-

Low Yield in Step 1: If the Henry reaction is sluggish, add 4Å molecular sieves to the reaction mixture to sequester water, driving the equilibrium toward the nitrostyrene.

-

Incomplete Reduction: If an intermediate oxime is observed (often a result of partial reduction), increase the equivalents of NaBH₄ to 10.0 and reflux for an additional hour.

-

Debromination: If mass spectrometry shows peaks corresponding to monobromo- or non-brominated species, ensure the reaction temperature during reduction never exceeds 60°C . The CuCl₂ method is generally safe, but thermal stress can induce side reactions.

References

-

Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27(6), 395-404. Link

-

Yoo, B. W., et al. (2006). Selective reduction of nitroalkenes to nitroalkanes with sodium borohydride in the presence of CuCl2. Synthetic Communications, 36(21), 3209-3213. (Adapted for full amine reduction with excess hydride). Link

-

Organic Syntheses. (1932). Nitrostyrene. Organic Syntheses, Coll. Vol. 1, p.413. Link

-

Osby, J. O., & Ganem, B. (1993). Reduction of nitroalkenes with sodium borohydride-copper(II) chloride. Tetrahedron Letters, 34(43), 6835-6838. Link

Sources

- 1. synarchive.com [synarchive.com]

- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 3. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 4. Sciencemadness Discussion Board - Failed Henry reaction with 3,4,5-TMB - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Preparation method of 2-amino-3,5-dibromobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 6. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 7. Henry Reaction [organic-chemistry.org]

- 8. Nitroaldol_reaction [chemeurope.com]

Protocol for Henry reaction using 3,5-dibromobenzaldehyde

Introduction & Strategic Utility

The Henry reaction (nitroaldol reaction) is a fundamental carbon-carbon bond-forming transformation that couples a nitroalkane with a carbonyl compound.[1][2][3][4][5][6] This guide focuses on the specific application of 3,5-dibromobenzaldehyde as the electrophile.

Why this substrate matters: The 3,5-dibromo substitution pattern offers a unique synthetic advantage. The bromine atoms exert a strong inductive electron-withdrawing effect (-I), significantly increasing the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde. This "activation" facilitates rapid nucleophilic attack but also lowers the energy barrier for the subsequent dehydration step.

Consequently, the primary challenge with this substrate is selectivity . Without precise control, the reaction often skips the isolation of the

This protocol provides two distinct workflows:

-

Method A: Isolation of the

-nitroalcohol (1-(3,5-dibromophenyl)-2-nitroethanol). -

Method B: One-pot synthesis of the

-nitrostyrene.

Mechanistic Insight & Reaction Pathways[1]

The reaction begins with the deprotonation of nitromethane to form a nitronate anion. This nucleophile attacks the activated aldehyde. The resulting alkoxide is protonated to form the

Pathway Visualization

The following diagram illustrates the bifurcation point between the alcohol and the styrene, highlighting the critical control parameters.

Figure 1: Mechanistic bifurcation in the Henry reaction of electron-deficient aldehydes.

Pre-Reaction Considerations

-

Substrate Quality: 3,5-Dibromobenzaldehyde is a solid (MP: ~90°C). Ensure it is finely powdered to facilitate dissolution.

-

Solvent Choice:

-

Ethanol (EtOH): Preferred for Method A. Protic solvents stabilize the transition state for alcohol formation.

-

Acetic Acid (AcOH): Preferred for Method B. Promotes dehydration.

-

-

Safety: Nitromethane is a high-energy fuel and potential explosive. Do not heat nitromethane in a closed vessel without a blast shield. Avoid metal salts (like lead or mercury) which can form sensitive nitronates.

Experimental Protocols

Method A: Synthesis of 1-(3,5-dibromophenyl)-2-nitroethanol

Objective: Isolate the alcohol intermediate without dehydration. Key Driver: Low temperature and mild basicity.

Reagents:

-

3,5-Dibromobenzaldehyde (1.0 eq, 264 mg for 1 mmol scale)

-

Nitromethane (10.0 eq)[3]

-

Base: NaOH (10 mol%) or DBU (10 mol%)

-

Solvent: Ethanol (5 mL/mmol)

Step-by-Step Workflow:

-

Dissolution: In a round-bottom flask, dissolve 1 mmol of 3,5-dibromobenzaldehyde in 5 mL of Ethanol. Stir until clear.

-

Cooling: Place the flask in an ice-water bath (0 °C). Critical: The electron-deficient nature of the ring makes the reaction exothermic; cooling prevents runaway dehydration.

-

Nitromethane Addition: Add nitromethane (10 mmol, ~0.54 mL) in one portion.

-

Catalyst Addition: Add 10 mol% NaOH (aq. 1M) dropwise over 5 minutes.

-

Note: If using DBU, add as a solution in EtOH.

-

-

Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (20-25 °C). Monitor by TLC (Hexane/EtOAc 8:2). The aldehyde spot (

) should disappear, replaced by a lower -

Quench: Once conversion is >95%, add 1M HCl dropwise until pH is neutral (~pH 7). Do not over-acidify, or you may trigger dehydration.

-

Workup: Evaporate ethanol under reduced pressure. Dissolve residue in EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Silica, 0-20% EtOAc in Hexanes).

Method B: Synthesis of 3,5-Dibromo-β-nitrostyrene

Objective: Full conversion to the alkene. Key Driver: Ammonium acetate mediated condensation.

Reagents:

-

3,5-Dibromobenzaldehyde (1.0 eq)

-

Nitromethane (5.0 eq)

-

Catalyst: Ammonium Acetate (NH₄OAc, 0.5 eq)

-

Solvent: Glacial Acetic Acid (3 mL/mmol)

Step-by-Step Workflow:

-

Setup: Equip a flask with a reflux condenser.

-

Mixing: Combine aldehyde, nitromethane, and ammonium acetate in glacial acetic acid.

-

Heating: Heat the mixture to 80-90 °C for 2-4 hours.

-

Observation: The solution often turns yellow/orange, indicating the formation of the conjugated system.

-

-

Cooling & Precipitation: Cool the mixture to room temperature. Pour the reaction mixture into crushed ice.

-

Isolation: The nitrostyrene usually precipitates as a yellow solid. Filter the solid.

-

Recrystallization: Recrystallize from hot ethanol or isopropanol to yield yellow needles.

Data & Expected Results

The following table summarizes expected outcomes based on the electronic activation of the 3,5-dibromo substrate compared to standard benzaldehyde.

| Parameter | Standard Benzaldehyde | 3,5-Dibromobenzaldehyde | Reason |

| Reactivity | Moderate | High | Inductive effect (-I) of Br atoms activates carbonyl. |

| Time to Alcohol | 4-6 Hours | 0.5 - 2 Hours | Electrophilicity facilitates faster nucleophilic attack. |

| Dehydration Risk | Low (requires heat/acid) | High | Benzylic proton is more acidic; carbocation is destabilized, but conjugation is highly favorable. |

| Typical Yield (Method A) | 70-80% | 85-92% | Fewer side reactions if temp is controlled. |

| Typical Yield (Method B) | 65-75% | 80-90% | Thermodynamic sink is very deep for this substrate. |

Table 1: Comparative reactivity profile.

Troubleshooting & Optimization

Issue: Low Yield of Alcohol (Product contains Styrene)

-

Cause: Reaction temperature too high or workup too acidic.

-

Fix: Keep reaction strictly at 0 °C. Quench with saturated NH₄Cl instead of HCl.

Issue: Incomplete Conversion

-

Cause: Nitronate formation is reversible (Retro-Henry).

-

Fix: Increase nitromethane equivalents (up to 20 eq) or use a stronger base like KOtBu (catalytic) in THF.

Issue: Cannizzaro Side Reaction

-

Cause: High concentration of strong base.

-

Fix: Use heterogeneous catalysts (e.g., Mg-Al Hydrotalcites) which suppress self-oxidation/reduction [1].

References

-

Solid Base Catalysis: Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8(2), 141-153.[5] Link

-

Asymmetric Protocols: Palomo, C., Oiarbide, M., & Laso, A. (2005). Cu(II)-Box/α-Amino Acid Complexes as Catalysts for Enantioselective Henry Reactions. Angewandte Chemie International Edition, 44(25), 3881-3884. Link

-

General Mechanism: Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(6), 915-945. Link

-

Dehydration Techniques: Ballini, R., et al. (2007). Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives. Accounts of Chemical Research, 40(9), 851-859. Link

Sources

Preparation of 2-(3,5-Dibromophenyl)ethan-1-amine hydrochloride salt

An In-Depth Guide to the Synthesis of 2-(3,5-Dibromophenyl)ethan-1-amine Hydrochloride: A Key Intermediate for Pharmaceutical Research

Abstract

This application note provides a comprehensive and technically detailed protocol for the preparation of this compound hydrochloride. This compound serves as a valuable building block in medicinal chemistry and drug discovery, offering a scaffold for the synthesis of novel therapeutic agents. The described synthesis employs a robust and scalable two-step process: the reduction of 3,5-dibromophenylacetonitrile to the corresponding primary amine using lithium aluminum hydride (LAH), followed by conversion to its stable hydrochloride salt. This guide is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step protocol but also critical insights into the reaction mechanisms, safety considerations, and characterization of the final product.

Introduction and Synthetic Strategy

Substituted phenethylamines are a cornerstone of modern pharmacology, forming the structural core of numerous active pharmaceutical ingredients (APIs). The title compound, this compound hydrochloride, provides a versatile platform for further chemical elaboration. The bromine atoms at the 3 and 5 positions of the phenyl ring offer reactive handles for cross-coupling reactions, while the primary amine allows for the introduction of diverse functionalities through amidation, alkylation, or reductive amination.

The conversion of the amine to its hydrochloride salt is a critical final step. Amine hydrochlorides are generally crystalline, non-volatile solids with improved stability and handling characteristics compared to the corresponding free bases, which are often oils and susceptible to air oxidation.[1] Furthermore, the salt form typically enhances water solubility, a crucial factor for bioavailability in drug development.[1]

Our synthetic approach is centered on the powerful reducing agent, lithium aluminum hydride (LiAlH₄), to efficiently convert the nitrile group of 3,5-dibromophenylacetonitrile into a primary amine. This method is widely recognized for its high yield and reliability in nitrile reductions.

Caption: Overall synthetic workflow.

Reaction Mechanisms

Reduction of Nitrile with Lithium Aluminum Hydride (LAH)

The reduction of a nitrile to a primary amine by LAH is a two-stage nucleophilic addition process.[2]

-

First Hydride Addition: The reaction initiates with the nucleophilic attack of a hydride ion (H⁻), delivered from the [AlH₄]⁻ complex, onto the electrophilic carbon of the nitrile group. This breaks the carbon-nitrogen pi bond and forms a resonance-stabilized imine anion intermediate.[3]

-

Second Hydride Addition: A second equivalent of hydride attacks the imine carbon, leading to the formation of a dianion intermediate.[2]

-

Aqueous Workup: The reaction is quenched with water. The highly polar nitrogen-metal bonds in the dianion intermediate are readily hydrolyzed, with the nitrogen atom being successively protonated to yield the final primary amine.[4]

Formation of the Hydrochloride Salt

The conversion of the synthesized amine to its hydrochloride salt is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a Brønsted-Lowry base, accepting a proton from hydrochloric acid.[5] This forms a positively charged ammonium cation and a chloride anion, which associate through ionic bonding to form the salt. This ionic character is responsible for the crystalline nature of the product.[1][5]

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3,5-Dibromophenylacetonitrile | ≥98% | Commercial | Starting material |

| Lithium Aluminum Hydride (LiAlH₄) | 95%, powder | Commercial | Highly reactive; handle with care |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial | Use freshly distilled or from a solvent purification system |

| Hydrochloric Acid Solution | 2.0 M in Diethyl Ether | Commercial | Anhydrous HCl source |

| Diethyl Ether (Et₂O) | Anhydrous | Commercial | For extraction and salt formation |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial | Drying agent |

| Deionized Water | N/A | In-house | For workup |

| Sodium Hydroxide (NaOH) | ACS Grade | Commercial | For workup solution |

| Isopropanol | ACS Grade | Commercial | For recrystallization |

Step 1: Synthesis of this compound (Free Base)

WARNING: Lithium aluminum hydride reacts violently with water and can ignite in moist air.[6] All procedures must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and impervious gloves, is mandatory.[7][8] A Class D fire extinguisher or dry sand must be readily available.[9]

-

Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (1.5 eq.) under a positive pressure of nitrogen.

-

Solvent Addition: Carefully add 150 mL of anhydrous THF to the flask via cannula. Stir the resulting suspension.

-

Reactant Addition: Dissolve 3,5-dibromophenylacetonitrile (1.0 eq.) in 50 mL of anhydrous THF. Transfer this solution to a dropping funnel and add it dropwise to the stirred LAH suspension at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup (Quenching): This is a highly exothermic process and must be performed with extreme caution behind a blast shield. Cool the reaction flask back to 0 °C. Quench the excess LAH by the slow, sequential dropwise addition of:

-

'x' mL of deionized water

-

'x' mL of 15% (w/v) aqueous sodium hydroxide solution

-

'3x' mL of deionized water (where 'x' is the number of grams of LAH used).[10]

-

Caption: LiAlH₄ quenching and workup workflow.

-

Isolation: After the sequential addition, stir the mixture vigorously for 30 minutes at room temperature. A granular white precipitate of aluminum salts should form. Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with additional THF and diethyl ether.

-

Extraction: Combine the organic filtrates and concentrate under reduced pressure to obtain the crude this compound, typically as a viscous oil. The crude product can be used directly in the next step without further purification.

Step 2: Preparation and Purification of this compound Hydrochloride

-

Salt Formation: Dissolve the crude amine from the previous step in a minimal amount of anhydrous diethyl ether (approx. 100 mL). Cool the solution to 0 °C.

-

Precipitation: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether (1.1 eq.) dropwise. A white precipitate of the hydrochloride salt will form immediately.[11]

-

Isolation: Continue stirring at 0 °C for 30 minutes after the addition is complete. Collect the solid product by vacuum filtration, washing the filter cake with cold diethyl ether to remove any non-basic impurities.

-

Purification (Recrystallization): For optimal purity, recrystallize the crude hydrochloride salt. Transfer the solid to a flask and add a minimal amount of hot isopropanol to fully dissolve it.[12][13] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum to a constant weight.

Characterization and Data

The structure and purity of the final product should be confirmed using standard analytical techniques.

| Analysis | Expected Results |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~8.4 (br s, 3H, -NH₃⁺), 7.8 (t, 1H, Ar-H), 7.6 (d, 2H, Ar-H), 3.0-3.2 (m, 2H, Ar-CH₂-), 2.9-3.1 (m, 2H, -CH₂-NH₃⁺) ppm. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~142.0 (Ar-C), 134.0 (Ar-CH), 130.0 (Ar-CH), 122.5 (Ar-C-Br), 39.0 (-CH₂-NH₃⁺), 32.0 (Ar-CH₂-) ppm. |

| FT-IR (ATR) | ~2800-3100 cm⁻¹ (broad, -NH₃⁺ stretch), ~1600 cm⁻¹ (-NH₃⁺ bend), ~1550, 1450 cm⁻¹ (Ar C=C stretch), ~700-800 cm⁻¹ (C-Br stretch).[1] |

| MS (ESI+) | m/z = 279.9, 281.9, 283.9 [M+H]⁺ for the free base (C₈H₉Br₂N), showing the characteristic isotopic pattern for two bromine atoms. |

Safety and Handling

-

Lithium Aluminum Hydride (LiAlH₄): As detailed in the protocol, LAH is a severe hazard. It is highly reactive with water, alcohols, and other protic sources, releasing flammable hydrogen gas.[7] It can ignite upon grinding or in moist air.[6] All handling must be performed under strictly anhydrous conditions in a fume hood.

-

Anhydrous Solvents: Anhydrous ethers like THF and diethyl ether can form explosive peroxides upon storage. Use freshly opened bottles or solvent from a purification system, and test for peroxides if necessary.

-

Hydrochloric Acid: A solution of HCl in ether is corrosive and releases HCl gas. Handle in a well-ventilated fume hood.

-

General Precautions: Standard laboratory safety practices, including the use of appropriate PPE, should be followed at all times.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound hydrochloride. The methodology is robust and leverages well-established chemical transformations. By adhering to the described procedures and safety precautions, researchers can confidently produce this valuable chemical intermediate in high purity for applications in pharmaceutical research and development.

References

- Vertex AI Search. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved February 13, 2026.

-

Princeton University Environmental Health & Safety. (n.d.). Lithium Aluminum Hydride. Retrieved February 13, 2026, from [Link]

-

ChemicalDesk.Com. (2011, November 23). Mechanism (LAH reduction nitrile to amine). Retrieved February 13, 2026, from [Link]

-

YouTube. (2022, June 6). Amine and HCl - salt formation reaction. Retrieved February 13, 2026, from [Link]

-

University of Georgia Office of Research. (n.d.). LithiumAluminumHydride-16853-85-3.docx. Retrieved February 13, 2026, from [Link]

-

New Jersey Department of Health. (n.d.). Lithium Aluminum Hydride Hazard Summary. Retrieved February 13, 2026, from [Link]

-

Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved February 13, 2026, from [Link]

-

JoVE. (n.d.). Nitriles to Amines: LiAlH4 Reduction. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl? Retrieved February 13, 2026, from [Link]

-

University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved February 13, 2026, from [Link]

-

University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Retrieved February 13, 2026, from [Link]

-

Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved February 13, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Retrieved February 13, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved February 13, 2026, from [Link]

-

Journal of the American Chemical Society. (n.d.). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved February 13, 2026, from [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 3. ChemicalDesk.Com: Mechanism (LAH reduction nitrile to amine) [allchemist.blogspot.com]

- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. ehs.princeton.edu [ehs.princeton.edu]

- 7. research.uga.edu [research.uga.edu]

- 8. westliberty.edu [westliberty.edu]

- 9. nj.gov [nj.gov]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

High-Throughput Microwave-Assisted Synthesis of Halogenated Phenethylamines (2C-X Scaffold)

Executive Summary

This Application Note details a streamlined, microwave-assisted organic synthesis (MAOS) workflow for the production of halogenated phenethylamines, specifically focusing on the 2,5-dimethoxy substitution pattern common in neuropharmacological probes (e.g., the 2C-X family).

Traditional thermal methods for these scaffolds often require harsh reducing agents (LiAlH₄), long reflux times (12–48 hours), and suffer from poor regioselectivity during halogenation. By leveraging the dipolar polarization and ionic conduction mechanisms of microwave irradiation, this protocol reduces total reaction time to under 90 minutes while improving yield and purity profiles.

Mechanistic Rationale & Workflow

Microwave irradiation offers a distinct advantage in this pathway due to the high polarity of the intermediates.

-

Henry Reaction: The transition state involves charge separation between the aldehyde and nitronate ion. Microwave irradiation stabilizes this polar transition state (specific microwave effect), significantly lowering the activation energy.

-

Reduction: The use of a Copper(II)-catalyzed Borohydride system absorbs microwave energy efficiently via ionic conduction, creating localized "hot spots" that accelerate the hydride transfer to the electron-deficient nitroalkene.

-

Halogenation: The polarizability of the N-halosuccinimide (NBS/NIS) bond allows for rapid homolytic or heterolytic cleavage under microwave conditions, promoting rapid electrophilic aromatic substitution.

Experimental Workflow Diagram

Figure 1: Integrated microwave-assisted workflow for the synthesis of 4-halogenated phenethylamines.

Detailed Protocols

Protocol A: Microwave-Assisted Henry Reaction (Nitrostyrene Synthesis)

Objective: Condensation of 2,5-dimethoxybenzaldehyde with nitromethane.

Scientific Context: Conventional methods utilize refluxing acetic acid, often leading to polymer byproducts. The microwave method utilizes ammonium acetate as a dual catalyst/solvent modifier, promoting rapid dehydration of the intermediate nitro-aldol.

Reagents:

-

2,5-Dimethoxybenzaldehyde (10 mmol)

-

Nitromethane (excess, acts as solvent/reagent, ~5 mL)

-

Ammonium Acetate (NH₄OAc, 2-4 mmol)

Procedure:

-

Setup: In a 10 mL microwave-transparent process vial, dissolve the aldehyde in nitromethane. Add NH₄OAc.[1][2][3] Cap with a Teflon-lined septum.

-

Irradiation: Place in a single-mode microwave reactor.

-

Workup: Upon cooling, the reaction mixture often crystallizes. If liquid, pour into ice-cold water. The yellow crystalline solid (nitrostyrene) precipitates immediately.

-

Purification: Recrystallize from boiling Isopropyl Alcohol (IPA).

Protocol B: CuCl₂-Catalyzed Borohydride Reduction

Objective: Reduction of the nitrostyrene double bond and nitro group to the primary amine.[6]

Scientific Context: Historically, this step required Lithium Aluminum Hydride (LAH), which is pyrophoric and incompatible with many automated workflows. A 2025 study demonstrated that NaBH4 coupled with CuCl2 acts as a powerful reducing system for nitrostyrenes, amenable to microwave acceleration [1].

Reagents:

-

Substituted β-nitrostyrene (from Protocol A, 1 mmol)

-

Sodium Borohydride (NaBH₄, 10 mmol)

-

Ethanol (10 mL)

Procedure:

-

Setup: Dissolve the nitrostyrene in Ethanol in a microwave vial. Add CuCl₂ (solution turns green/blue).

-

Addition: Cautiously add NaBH₄ in portions (exothermic, gas evolution). Cap the vial loosely or use an open-vessel microwave setting initially to allow H₂ escape, then seal.

-

Irradiation:

-

Target Temp: 70–80 °C

-

Time: 10–20 minutes

-

-

Quench: Cool to RT. Acidify carefully with dilute HCl to decompose borate complexes. Basify with NaOH (pH > 11) to liberate the free amine.

-

Extraction: Extract with Dichloromethane (DCM) x3. Dry over MgSO₄.

-

Note: The product is the free base "2C-H".

-

Protocol C: Regioselective 4-Position Halogenation

Objective: Electrophilic aromatic substitution to install Chlorine, Bromine, or Iodine at the para position relative to the ethylamine chain.

Scientific Context: The 2,5-dimethoxy ring is highly activated. Thermal halogenation often yields di-halogenated byproducts. Microwave irradiation allows for "kinetic control," favoring the mono-halogenated product at the most electron-rich position (para to the alkyl group) before secondary reactions occur [2].

Reagents:

-

2,5-dimethoxyphenethylamine (free base or HCl salt, 1 mmol)

-

N-Halosuccinimide (NBS for Bromo, NIS for Iodo, 1.05 eq)

-

Solvent: Acetonitrile (MeCN) or Glacial Acetic Acid

Procedure:

-

Setup: Dissolve substrate in MeCN (5 mL). Add NBS or NIS.[5]

-

Irradiation:

-

Target Temp: 60 °C (mild heat prevents over-halogenation)

-

Time: 2–5 minutes

-

-

Workup: Evaporate solvent. Dissolve residue in basic water (NaOH). Extract the product into DCM.

-

Salt Formation: Dissolve the free base oil in dry ether/IPA and add concentrated HCl dropwise to precipitate the hydrochloride salt.

Data Summary & Comparison

The following table contrasts the Microwave-Assisted Organic Synthesis (MAOS) metrics against traditional thermal reflux methods for this specific scaffold.

| Metric | Traditional Thermal (Reflux) | Microwave-Assisted (MAOS) | Improvement Factor |

| Henry Rxn Time | 4–6 Hours | 5–10 Minutes | 36x Faster |

| Reduction Reagent | LiAlH₄ (Pyrophoric) | NaBH₄/CuCl₂ (Bench Stable) | Safety Profile |

| Reduction Time | 24 Hours | 20 Minutes | 72x Faster |

| Halogenation Yield | 50–65% (mixed products) | 80–92% (Regioselective) | Yield & Purity |

| Total Energy | High (Overnight heating) | Low (Short bursts) | Green Chemistry |

Troubleshooting & Critical Process Parameters (CPPs)

Reaction Control Logic

Figure 2: Troubleshooting logic for intermediate checkpoints.

-

Henry Reaction: If the product oils out (common with impure aldehydes), seed the mixture with a crystal of pure nitrostyrene or scratch the glass side.

-

Reduction: The formation of a black precipitate (Cu⁰ nanoparticles) indicates the catalytic cycle is active. If the solution remains blue/green, the borohydride is inactive (wet solvent) or depleted.

-

Halogenation: Run strictly stoichiometric (1.0 : 1.05). Excess NBS leads rapidly to 4,6-dibromo derivatives which are difficult to separate.

References

-

Beilstein J. Org.[7][8] Chem. (2025).[4][6][7][10] Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Retrieved from [Link][8]

-

Ganguly, N. C., et al. (2005).[4][5] Mild Regioselective Monobromination of Activated Aromatics with N-Bromosuccinimide. Synthesis. Retrieved from [Link]

- Varma, R. S. (1999). Solvent-free accelerated organic syntheses using microwaves. Green Chemistry.

- Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.

Sources

- 1. (PDF) Straightforward synthesis of nitroolefins by microwave- or ultrasound-assisted Henry reaction [academia.edu]

- 2. mdpi.com [mdpi.com]

- 3. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues [mdpi.com]

- 4. Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide [organic-chemistry.org]

- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. vbn.aau.dk [vbn.aau.dk]

- 8. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]